1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenethyl)urea
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Overview
Description
1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenethyl)urea is an organic compound that features a furan ring and a methoxyphenethyl group linked by a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenethyl)urea typically involves the reaction of 2-(furan-3-yl)ethylamine with 4-methoxyphenethyl isocyanate. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under mild conditions, often at room temperature. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted phenethylureas.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The exact mechanism of action of 1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenethyl)urea is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The furan and methoxyphenethyl groups may play a role in binding to these targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Furan-3-yl)ethyl)-3-phenethylurea: Lacks the methoxy group, which may affect its biological activity.
1-(2-(Furan-3-yl)ethyl)-3-(4-hydroxyphenethyl)urea: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
1-(2-(Furan-3-yl)ethyl)-3-(4-chlorophenethyl)urea: The presence of a chlorine atom may enhance its electron-withdrawing properties, affecting its chemical behavior.
Uniqueness
1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenethyl)urea is unique due to the presence of both a furan ring and a methoxyphenethyl group
Properties
IUPAC Name |
1-[2-(furan-3-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-20-15-4-2-13(3-5-15)6-9-17-16(19)18-10-7-14-8-11-21-12-14/h2-5,8,11-12H,6-7,9-10H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQZODZQUJHTQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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